molecular formula C18H15Cl2N3O2S B5480881 3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one CAS No. 292056-94-1

3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Cat. No.: B5480881
CAS No.: 292056-94-1
M. Wt: 408.3 g/mol
InChI Key: DGSWDVMYQXAILC-RHQMAGSPSA-N
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Description

3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate thioamide with an α-halo acid or its derivative under basic conditions.

    Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.

    Attachment of Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride.

    Formation of Hydrazono Group: The hydrazono group can be formed by the condensation of the thiazolidinone derivative with furan-2-carbaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and furan moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the hydrazono group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Anti-inflammatory: Potential use as an anti-inflammatory agent in pharmaceutical formulations.

Medicine

    Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.

    Drug Development: Used as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-5-(2,5-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one
  • 3-Allyl-5-(2,4-dichlorobenzyl)-2-((furan-2-ylmethylene)hydrazono)thiazolidin-4-one
  • 3-Allyl-5-(2,5-dichlorobenzyl)-2-((thiophene-2-ylmethylene)hydrazono)thiazolidin-4-one

Uniqueness

  • Functional Groups : The presence of specific functional groups such as the furan moiety and dichlorobenzyl group contributes to its unique chemical behavior.
  • Biological Activity : Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-2-7-23-17(24)16(10-12-9-13(19)5-6-15(12)20)26-18(23)22-21-11-14-4-3-8-25-14/h2-6,8-9,11,16H,1,7,10H2/b21-11+,22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSWDVMYQXAILC-RHQMAGSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=CO2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC=CO2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292056-94-1
Record name 2-FURALDEHYDE [(2E)-3-ALLYL-5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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